furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone
Description
Furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone is a complex organic compound that features a furan ring, an imidazole ring, and a piperazine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(13-3-2-12-21-13)19-10-8-18(9-11-19)7-1-4-14-16-5-6-17-14/h2-3,5-6,12H,1,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHONSVFPQLSLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=NC=CN2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the furan ring, followed by the introduction of the piperazine and imidazole moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
- Step 1: Synthesis of Furan Ring:
- Starting materials: furfural or furfuryl alcohol
- Reaction: Cyclization reactions using acid or base catalysts
- Step 2: Introduction of Piperazine Ring:
- Starting materials: piperazine or its derivatives
- Reaction: Nucleophilic substitution reactions
- Step 3: Introduction of Imidazole Ring:
- Starting materials: imidazole or its derivatives
- Reaction: Condensation reactions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
- Oxidation Reactions:
- Common reagents: Hydrogen peroxide, potassium permanganate
- Major products: Oxidized derivatives of the furan and imidazole rings
- Reduction Reactions:
- Common reagents: Sodium borohydride, lithium aluminum hydride
- Major products: Reduced derivatives of the furan and imidazole rings
- Substitution Reactions:
- Common reagents: Halogenating agents, nucleophiles
- Major products: Substituted derivatives at the furan, imidazole, or piperazine rings
Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in the presence of oxidizing agents under acidic or basic conditions, while reduction reactions may require the use of reducing agents under anhydrous conditions.
Scientific Research Applications
Furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules
- Studied for its reactivity and stability under various conditions
- Biology:
- Investigated for its potential as a bioactive compound
- Studied for its interactions with biological macromolecules
- Medicine:
- Explored for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities
- Used in drug discovery and development processes
- Industry:
- Utilized in the development of new materials with specific properties
- Applied in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the imidazole ring allows it to participate in hydrogen bonding and coordination interactions, which can influence its biological activity.
Comparison with Similar Compounds
Furan-2-yl-[4-[3-(1H-imidazol-2-yl)propyl]piperazin-1-yl]methanone can be compared with other similar compounds that contain furan, imidazole, or piperazine rings. Some similar compounds include:
- Furan-2-yl-methanone:
- Contains only the furan ring
- Used as an intermediate in organic synthesis
- Imidazole-2-yl-methanone:
- Contains only the imidazole ring
- Known for its antimicrobial properties
- Piperazin-1-yl-methanone:
- Contains only the piperazine ring
- Used in the synthesis of pharmaceuticals
The uniqueness of this compound lies in its combination of these three rings, which imparts a distinct set of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
